

# aripiprazole monohydrate solubility and stability properties

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Compound of Interest						
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An In-depth Technical Guide on the Core Solubility and Stability Properties of **Aripiprazole**Monohydrate

### Introduction

Aripiprazole is a third-generation atypical antipsychotic agent widely used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[1] Its unique pharmacological profile is characterized by partial agonism at dopamine D<sub>2</sub> and serotonin 5-HT<sub>1a</sub> receptors, and antagonism at serotonin 5-HT<sub>2a</sub> receptors.[2][3] Aripiprazole is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it possesses low aqueous solubility and high permeability.[4][5] The active pharmaceutical ingredient (API) can exist in various crystalline forms, including an anhydrous form and a monohydrate.[6][7] Understanding the solubility and stability of **aripiprazole monohydrate** is critical for drug development professionals to ensure consistent product quality, bioavailability, and efficacy.[6] This guide provides a detailed overview of these core physicochemical properties, including experimental protocols and relevant molecular pathways.

# **Solubility Properties of Aripiprazole Monohydrate**

The solubility of aripiprazole is a critical factor influencing its dissolution rate and subsequent absorption. As a weak base with a pKa of 7.46, its solubility is highly dependent on pH.[4][5]

# pH-Dependent Aqueous Solubility



**Aripiprazole monohydrate** exhibits significantly different solubility across the physiological pH range. It is considerably more soluble in acidic conditions (pH < 4.0) and shows a sharp decrease in solubility as the pH increases.[8] This pH-dependent behavior is a key consideration for oral formulation design, as changes in gastric pH can influence the drug's absorption.[8]

# **Solubility in Organic Solvents**

The solubility of aripiprazole has also been characterized in various organic and biocompatible co-solvents, which is essential information for the development of liquid oral or injectable formulations.[9][10]

# **Quantitative Solubility Data**

The following table summarizes the reported solubility data for aripiprazole and its monohydrate form in various media.



Form	Solvent/Medium	Temperature	Solubility	Citation
Aripiprazole Monohydrate	Aqueous Buffer (pH 4.5)	Not Specified	32.4 mg / 900 mL (≈ 0.036 mg/mL)	[8]
Aripiprazole Monohydrate	Aqueous Buffer (pH < 4.0)	Not Specified	Described as "quite soluble"	[8]
Aripiprazole (form not specified)	Water	25°C	0.062 ± 0.000121 M x 10 <sup>-4</sup>	[4]
Aripiprazole (form not specified)	Polyethylene Glycol 400 (PEG-400)	25°C	High Solubilization Power	[10]
Aripiprazole (form not specified)	Dioxane	25°C	High Solubilization Power	[10]
Aripiprazole (form not specified)	Ethanol	Not Specified	~1 mg/mL	[9]
Aripiprazole (form not specified)	Dimethyl Sulfoxide (DMSO)	Not Specified	~25 mg/mL	[9]
Aripiprazole (form not specified)	Dimethylformami de (DMF)	Not Specified	~30 mg/mL	[9]
Aripiprazole (form not specified)	Dichloromethane	Not Specified	Freely Soluble	[11]
Aripiprazole (form not specified)	Toluene	Not Specified	Sparingly Soluble	[11]



Aripiprazole
(form not Methanol Not Specified Insoluble [11]
specified)

# Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

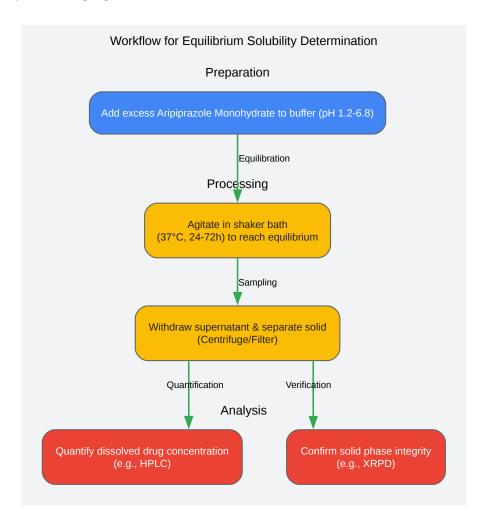
The "shake-flask" method is the recommended approach for determining the equilibrium solubility of an API for BCS classification.[12]

### Methodology:

- Preparation: Prepare aqueous buffer solutions across the physiological pH range of 1.2 to 6.8.[12] Commonly used buffers include HCl (for pH 1.2), acetate buffer (for pH 4.5), and phosphate buffer (for pH 6.8).[5]
- Addition of API: Add an excess amount of aripiprazole monohydrate powder to a sealed container (e.g., glass vial) containing a known volume of the prepared buffer.[5] The presence of excess solid ensures that equilibrium is reached at saturation.
- Equilibration: Place the containers in a constant temperature shaker bath, typically maintained at 37 ± 1 °C to simulate physiological conditions.[5][13] The samples are agitated for a sufficient period (e.g., 24 to 72 hours) to ensure equilibrium is achieved.[5][10]
- Sample Collection and Separation: After equilibration, allow the samples to settle. Withdraw
  an aliquot of the supernatant and immediately separate the undissolved solid from the
  solution using an appropriate method, such as centrifugation or filtration through a nonadsorptive filter (e.g., PTFE).[12]
- Analysis: Quantify the concentration of dissolved aripiprazole in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
- Solid Phase Confirmation: After the experiment, recover the remaining solid material and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning



Calorimetry (DSC) to confirm that the solid form (aripiprazole monohydrate) did not change during the experiment.[12]



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Workflow for Equilibrium Solubility Determination

# **Stability Properties of Aripiprazole Monohydrate**

Stability testing is essential to understand how the quality of an API changes over time under the influence of environmental factors like temperature, humidity, and light.[15]

# Polymorphic and Pseudopolymorphic Stability

Aripiprazole can exist in different crystalline forms. A key stability concern is the conversion of the anhydrous form to the monohydrate. When exposed to conditions of high temperature (e.g., 45°C) and high relative humidity (e.g., 75% RH), the anhydrous form of aripiprazole can



convert to the monohydrate form.[8] This conversion can impact the dissolution rate due to the lower solubility of the monohydrate compared to the anhydrous form at certain pH values.[8] However, **aripiprazole monohydrate** itself is reported to have robust thermal stability, undergoing dehydration to an anhydrous form only at elevated temperatures around 124°C.[16] Proper packaging, such as aluminum/aluminum blisters or containers with desiccants, can prevent this conversion and maintain the stability of the intended form.[7][17]

## **Degradation Pathways**

Forced degradation (stress testing) studies are conducted to identify likely degradation products and establish the intrinsic stability of the molecule.[18] These studies have shown that aripiprazole is a relatively stable compound.

- Oxidation: Aripiprazole is susceptible to degradation under oxidative conditions, with the primary degradation product identified as aripiprazole N-oxide.[19]
- Hydrolysis, Thermal, and Photolytic Stability: The drug is generally found to be stable under hydrolytic (acidic, neutral, and basic), thermal, and photolytic stress conditions, with minimal to no degradation observed.[19][20][21] Some studies report degradation under thermal and acid hydrolysis stress, indicating that the extent of degradation can depend on the specific conditions applied.[21][22]

# **Summary of Stability Data**



Stress Condition	Method	Observation	Primary Degradant	Citation
Humidity & Temperature	40-45°C, 75% RH	Conversion of anhydrous form to monohydrate. Monohydrate form is stable.	Not Applicable (Phase Transition)	[8][17]
Thermal (Dry Heat)	Elevated Temperatures	Monohydrate dehydrates around 124°C. Generally stable under typical thermal stress.	-	[16][19][20]
Oxidative	Hydrogen Peroxide (H <sub>2</sub> O <sub>2</sub> )	Degradation occurs.	Aripiprazole N- oxide	[19]
Acid Hydrolysis	e.g., 0.1N HCl, Heat	Generally reported as stable, though some degradation can occur under harsh conditions.	-	[19][21]
Base Hydrolysis	e.g., 0.1N NaOH, Heat	Stable.	-	[19][22]
Neutral Hydrolysis	Water, Heat	Stable.	-	[19]
Photolytic	UV/Visible Light Exposure (ICH Q1B)	Stable.	-	[19][20]

# **Experimental Protocol: Forced Degradation Study**

## Foundational & Exploratory



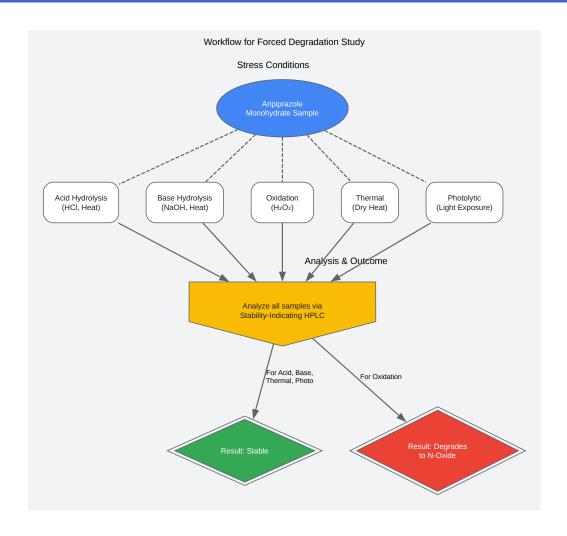


Forced degradation studies are performed according to International Council for Harmonisation (ICH) guidelines to validate the stability-indicating power of analytical methods.[18][19]

#### Methodology:

- Sample Preparation: Prepare solutions or suspensions of **aripiprazole monohydrate** in various media for stress testing.
- Application of Stress Conditions:
  - Acid Hydrolysis: Treat the drug with an acidic solution (e.g., 0.1N HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.
  - Base Hydrolysis: Treat the drug with a basic solution (e.g., 0.1N NaOH) under similar heated conditions.
  - Oxidation: Expose the drug to an oxidizing agent, such as 3-30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), at room temperature.
  - Thermal Degradation: Expose the solid API powder or a solution to dry heat (e.g., 105°C) for several hours.
  - Photostability: Expose the drug (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample is kept in the dark.
- Analysis: Following exposure, analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.[19] The method must be capable of separating the intact aripiprazole from all potential degradation products.[23]
- Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and, if necessary, mass spectrometry (LC-MS) to identify the structure of any significant degradation products.[22]





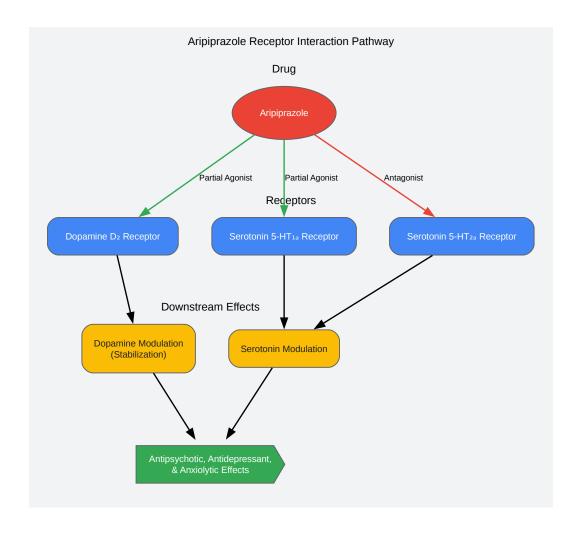
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Workflow for Forced Degradation Study

# Aripiprazole Mechanism of Action: Signaling Pathway

The therapeutic effects of aripiprazole are mediated through its complex interaction with central dopamine and serotonin receptors. Its unique "dopamine-serotonin system stabilizer" profile differentiates it from other antipsychotics.[24]





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